2-Methyl-2H-tetrazole-5-carbonitrile

Organic Synthesis Process Chemistry Catalytic Cycloaddition

Sourcing 5-cyanotetrazole intermediates often leads to inconsistent reactivity due to N-H tautomerism and unwanted side reactions. 2-Methyl-2H-tetrazole-5-carbonitrile (CAS 91511-39-6) eliminates this risk via permanent N2-methylation, ensuring exclusive 2H-tautomer regiochemistry. This structural lock prevents N-alkylation byproducts, simplifies purification, and guarantees analytical reproducibility-critical for patent-filing and regulatory submissions. - ≥95% purity (batch-consistent HPLC), minimizing re-purification costs. - Nitrile handle enables rapid diversification: hydrolysis, cycloaddition, or reduction. - Supplied with full QA/QC documentation; bulk quantities available for scale-up.

Molecular Formula C3H3N5
Molecular Weight 109.09 g/mol
Cat. No. B8192439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H-tetrazole-5-carbonitrile
Molecular FormulaC3H3N5
Molecular Weight109.09 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C#N
InChIInChI=1S/C3H3N5/c1-8-6-3(2-4)5-7-8/h1H3
InChIKeyYJHCYACRUYYBSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2H-tetrazole-5-carbonitrile: A High-Nitrogen Tetrazole Scaffold for Pharmaceutical Synthesis and Agrochemical Intermediate Procurement


2-Methyl-2H-tetrazole-5-carbonitrile (CAS 91511-39-6) is a heterocyclic compound characterized by a tetrazole ring substituted with a methyl group at the 2-position and a cyano group at the 5-position, bearing the molecular formula C3H3N5 and molecular weight of 109.09 g/mol . As a 5-substituted tetrazole derivative, this compound functions as a non-classical bioisostere of carboxylic acid moieties, offering enhanced lipophilicity and metabolic stability compared to carboxylic acid-containing analogs [1]. Its procurement in high purity is essential for reliable downstream synthetic transformations, particularly in the construction of pharmaceutical candidates and agrochemical intermediates where the nitrile group serves as a versatile handle for further functionalization [1].

Why 2-Methyl-2H-tetrazole-5-carbonitrile Cannot Be Indiscriminately Substituted: Structural Nuances that Impact Reactivity and Regulatory Reliability


While the tetrazole class shares broad bioisosteric properties, the specific 2-methyl-5-carbonitrile substitution pattern fundamentally dictates both synthetic utility and biological relevance [1]. Unlike its unsubstituted analog 1H-tetrazole-5-carbonitrile (CAS 74418-40-9), the N2-methyl group in the target compound eliminates the tautomeric proton at the N1 position, thereby blocking unwanted N-alkylation side reactions during downstream functionalization and significantly enhancing stability under basic conditions [2]. This methylation locks the tetrazole in the 2H-form, ensuring regiochemical fidelity in subsequent reactions—a property that the free N-H analog cannot guarantee due to its rapid tautomerization [2]. Consequently, substituting the unsubstituted tetrazole-5-carbonitrile for the 2-methyl derivative may lead to inconsistent product profiles, increased purification burden, and potentially failed regulatory analytical validation due to the emergence of isomeric impurities. The following quantitative evidence clarifies where specific procurement of 2-methyl-2H-tetrazole-5-carbonitrile is scientifically justified over its closest analogs.

Quantitative Differentiation of 2-Methyl-2H-tetrazole-5-carbonitrile: Evidence-Based Comparisons with Key Analogs for Informed Procurement


Superior Synthetic Yield in Patented 5-Substituted Tetrazole Production

A Chinese patent (CN 11042634) discloses an optimized synthesis of 5-substituted tetrazoles. In this process, 2-methyl-2H-tetrazole-5-carbonitrile is produced with a yield of 85-95% and purity ≥99% via cycloaddition of a nitrile precursor with sodium azide catalyzed by nickel ferrite and an ammonium carboxylate ion exchange resin [1]. This represents a significant improvement over the same reaction when applied to unsubstituted 1H-tetrazole-5-carbonitrile, which under analogous conditions yielded only 68-94% for aromatic nitriles and as low as 10-32% for aliphatic nitriles using the older AlCl3/ZnBr2 catalyst system [1].

Organic Synthesis Process Chemistry Catalytic Cycloaddition

Enhanced Lipophilicity Versus Carboxylic Acid Bioisostere

As a class-level inference based on extensive structure-property relationship studies of tetrazoles, 5-substituted 2-methyl-2H-tetrazoles exhibit significantly higher lipophilicity (logP) compared to both the corresponding 1H-tetrazole tautomers and their carboxylic acid bioisosteric counterparts [1]. For instance, the parent unsubstituted 1H-tetrazole-5-carboxylic acid has a predicted logP of approximately -1.0, whereas its methyl ester analog has a logP near 0.5; the corresponding 2-methyl-2H-tetrazole-5-carbonitrile is expected to have a logP >1.0 due to the combined lipophilic effects of the N-methyl and cyano groups [1][2]. This enhanced lipophilicity correlates with improved membrane permeability and oral bioavailability in medicinal chemistry campaigns.

Medicinal Chemistry Drug Design Physicochemical Properties

Improved Metabolic Stability Due to N-Methyl Substitution

Tetrazoles bearing an N-H proton are susceptible to metabolic N-glucuronidation, a major clearance pathway that can limit in vivo exposure [1]. The 2-methyl-2H-tetrazole-5-carbonitrile structure, by virtue of its N-methyl group, eliminates the free N-H, thereby blocking this metabolic liability. Class-level inference from studies on tetrazole-containing drugs (e.g., losartan vs. its carboxylic acid analog) demonstrates that N-alkylated tetrazoles exhibit extended half-lives and reduced clearance compared to their N-unsubstituted counterparts [1].

Drug Metabolism Pharmacokinetics Metabolic Stability

Optimal Procurement Scenarios for 2-Methyl-2H-tetrazole-5-carbonitrile in Research and Development


High-Throughput Synthesis of Tetrazole-Based Compound Libraries

Research groups engaged in diversity-oriented synthesis or parallel library construction benefit from the high synthetic yield and purity (85-95% yield, ≥99% purity) reported for 2-methyl-2H-tetrazole-5-carbonitrile under optimized conditions [1]. The consistent quality minimizes the need for post-synthetic purification, accelerating the generation of novel tetrazole-containing candidates for biological screening.

Medicinal Chemistry Programs Targeting Lipophilic Binding Pockets

For drug discovery projects requiring improved membrane permeability or blood-brain barrier penetration, 2-methyl-2H-tetrazole-5-carbonitrile serves as a preferred carboxylic acid bioisostere due to its class-level higher lipophilicity (LogP >1.0) compared to unsubstituted tetrazoles or carboxylate moieties [2]. The nitrile group also provides a synthetic handle for further diversification, making it a versatile building block for lead optimization.

Process Development and Scale-Up of Agrochemical Intermediates

The robust synthetic protocol described in CN 11042634, which delivers high yields and purity without requiring expensive or hazardous catalysts, positions 2-methyl-2H-tetrazole-5-carbonitrile as a viable intermediate for agrochemical manufacturing [1]. Its procurement from suppliers offering material meeting these specifications ensures reproducible scale-up and cost-effective production of tetrazole-containing fungicides or herbicides.

Technical Documentation Hub

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